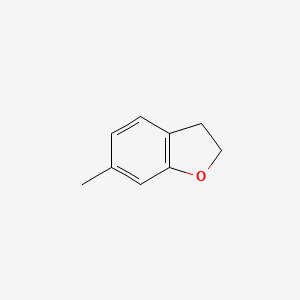

6-Methyl-2,3-dihydrobenzofuran

Description

Structure

2D Structure

Properties

Molecular Formula |

C9H10O |

|---|---|

Molecular Weight |

134.17 g/mol |

IUPAC Name |

6-methyl-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C9H10O/c1-7-2-3-8-4-5-10-9(8)6-7/h2-3,6H,4-5H2,1H3 |

InChI Key |

XVUOLHQHLMXCCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCO2)C=C1 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in 6 Methyl 2,3 Dihydrobenzofuran Chemistry

Mechanistic Pathways of Cyclization Reactions

The formation of the dihydrobenzofuran ring, including its 6-methyl substituted variant, can proceed through a variety of mechanistic routes. These pathways involve the generation of highly reactive intermediates that undergo intramolecular cyclization to construct the heterocyclic core.

Transition-metal-catalyzed carbene insertion into C-H bonds represents a powerful method for constructing the 2,3-dihydrobenzofuran (B1216630) framework. nih.govchinesechemsoc.org This process typically involves the in situ generation of a metal-carbene intermediate from a diazo compound precursor. nih.govnih.gov In the context of 6-Methyl-2,3-dihydrobenzofuran synthesis, this would involve an appropriately substituted phenol (B47542) derivative.

The general mechanism commences with the reaction of a transition metal catalyst, commonly a rhodium(II) complex like Rh₂(OAc)₄ or a chiral derivative such as Rh₂(S-DOSP)₄, with a diazo compound. rsc.org This generates a highly electrophilic metal-carbene species. This intermediate then undergoes an intramolecular C-H insertion reaction. For instance, in a substrate containing an ether linkage ortho to the phenolic hydroxyl group, the carbene can insert into an adjacent C(sp³)–H bond of the ether side chain. nih.govresearchgate.net

A key step in this pathway can be the formation of an oxonium ylide. A carbene species generated from a diazo compound can undergo intramolecular cyclization with a hydroxyl group to form an oxonium ylide intermediate. nih.gov This ylide can then react further, for example, via an aldol-type reaction, to furnish the final 2,3-dihydrobenzofuran scaffold. nih.gov The use of donor/donor carbenoids (carbenes with two electron-donating groups) has been shown to be effective, and these reactions can proceed in a stepwise manner involving intramolecular hydride transfer followed by a Mannich-type addition. acs.org

| Catalyst System | Carbene Precursor | Key Intermediate | Mechanistic Feature | Reference(s) |

| Rhodium(II) carboxylates | Diazo compounds | Metal-carbene | Intramolecular C(sp³)-H insertion | nih.govrsc.org |

| Chiral Rhodium(II) catalysts | Fluoroalkyl N-triftosylhydrazones | Fluoroalkyl carbene | Asymmetric C-H insertion | nih.govresearchgate.net |

| Rhodium catalysts | Diazo-containing phenols | Oxonium ylide | Intramolecular cyclization/Aldol addition | nih.gov |

Palladium and rhodium-catalyzed reactions involving C-H activation followed by migratory insertion are prevalent in the synthesis of dihydrobenzofurans. nih.govrsc.org These methods offer high atom economy and functional group tolerance. A common strategy involves the use of a directing group to facilitate the selective activation of a specific C-H bond.

In a typical rhodium-catalyzed process, an N-phenoxyacetamide derivative can be used. The reaction is initiated by the reversible cleavage of C-H/N-H bonds, assisted by the rhodium catalyst, to form a rhodacycle intermediate. nih.govrsc.org This intermediate then undergoes migratory insertion with an alkene or alkyne coupling partner. nih.govmdpi.com For example, the insertion of an alkyne leads to a five-membered rhodacycle, which can then undergo further steps like oxidative addition and reductive elimination to yield the 3-alkylidene-2,3-dihydrobenzofuran product. nih.gov

Similarly, palladium catalysis can be employed. For instance, a Pd(0) species can undergo oxidative addition into an aryl halide. The resulting Pd(II) complex can then undergo an intramolecular Heck-type reaction, involving migratory insertion of an alkene, to form a σ-alkylpalladium intermediate. nih.govrsc.org Subsequent steps, such as reductive elimination, yield the final cyclized product. nih.gov

| Catalyst | Starting Materials | Key Mechanistic Steps | Reference(s) |

| Rhodium(III) complexes | N-phenoxyacetamides, Alkynes/Alkenes | C-H activation, Migratory insertion, Reductive elimination | nih.govrsc.orgmdpi.com |

| Palladium(0) complexes | Aryl iodide-joined alkenes, o-Alkynylanilines | Oxidative addition, Intramolecular Heck coupling, C-N coupling | nih.gov |

| Palladium(II) acetate (B1210297) | Alkenyl ethers, Alkynyl oxime ethers | Annulation, Cyclization | nih.govrsc.org |

Radical cyclization offers a powerful, metal-free alternative for the synthesis of the 2,3-dihydrobenzofuran core. rsc.orgfrontiersin.org These reactions are often initiated by light (photocatalysis) or a radical initiator and proceed via aryl and alkyl radical intermediates. rsc.orgcnr.it

A common approach involves the use of an N-allyl-2-haloaniline or an O-allyl-2-halophenol derivative as the starting material. In a visible-light-mediated process, a silicon-centered radical can be generated from a silane (B1218182) reagent like tris(trimethylsilyl)silane (B43935) (TTMSS). rsc.org This radical abstracts the halogen atom from the substrate to form an aryl radical. This aryl radical then undergoes a 5-exo-trig cyclization onto the tethered allyl group, generating an alkyl radical intermediate. rsc.org The final product is formed upon hydrogen abstraction by this alkyl radical. rsc.org

Another strategy is the photoinductive electron-transfer-promoted reductive radical cyclization of 1-(allyloxy)-2-bromobenzenes, which can yield 3-methyl-2,3-dihydrobenzofurans. cnr.it These reactions are considered environmentally friendly as they avoid the use of toxic tin reagents traditionally used in radical chemistry. cnr.it

| Initiation Method | Substrate Type | Key Intermediates | Cyclization Mode | Reference(s) |

| Visible Light / TTMSS | N-allyl-2-iodoanilines | Aryl radical, Alkyl radical | 5-exo-trig | rsc.org |

| Photoinduction / Base | 1-(allyloxy)-2-bromobenzenes | Aryl radical | Reductive radical cyclization | cnr.it |

| Visible Light / Photocatalyst | 2-Allylphenols, Sulfonyl chlorides | Sulfenyl radical, Aryl radical | 5-exo-trig | frontiersin.org |

Anionic pathways to this compound typically involve the intramolecular cyclization of a phenolate (B1203915) anion onto an electrophilic center. jku.atescholarship.org These reactions are often promoted by a base, which deprotonates the phenolic hydroxyl group to generate the key nucleophilic intermediate.

One classic example is the Williamson ether synthesis-type cyclization, where an ortho-halophenol is first allylated, and the resulting allyl ether can then undergo intramolecular nucleophilic substitution. A more direct approach involves the reaction of a 2-allylphenol (B1664045) derivative where the phenolate anion attacks the double bond, often activated by an external electrophile or through a tandem reaction sequence. frontiersin.org

Base-mediated procedures can also facilitate [4+1] cyclization reactions. For example, a sulfur ylide can attack an anionic 2-hydroxylimide intermediate, leading to a cascade of events including cyclization and rearrangement to form 3-amino-2,3-dihydrobenzofurans. frontiersin.org Similarly, rearrangements of 2,3-dihydrobenzofuran-3-ols, formed from the reaction of 2-hydroxybenzophenones with lithiated reagents, can be promoted by Lewis acids, proceeding through anionic intermediates to yield substituted 2,3-dihydrobenzofuran-2-ones. arkat-usa.org

| Reaction Type | Key Reagent(s) | Intermediate(s) | Mechanistic Feature | Reference(s) |

| Intramolecular SNAr | Base (e.g., K₂CO₃) | Phenolate anion | Nucleophilic attack on electrophilic carbon | evitachem.com |

| Base-induced [4+1] Cyclization | Base (e.g., NaH), Sulfur Ylide | Anionic 2-hydroxylimide | Attack of ylide, Intramolecular cyclization | frontiersin.org |

| Lewis Acid Promoted Rearrangement | LDA, ZnBr₂ | Lithium salts of dihydrobenzofuran-3-ols | Anionic cyclization followed by rearrangement | arkat-usa.org |

Zwitterionic intermediates can play a crucial role in certain cycloaddition reactions leading to the dihydrobenzofuran skeleton. beilstein-journals.orgmdpi.com These pathways are often observed in multicomponent reactions or in reactions involving ylides.

The Petasis borono-Mannich reaction, for instance, can proceed through zwitterionic intermediates. This three-component reaction of a glyoxylic acid, an amine (such as a sulfonamide derivative of 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran), and an arylboronic acid is proposed to involve an intramolecular transfer of the aryl group from an activated boronate to an iminium carbon within a zwitterionic complex. beilstein-journals.org

Another example involves the reaction of o-quinone methides, generated in situ, with ylides (e.g., pyridinium (B92312) or sulfur ylides). cnr.it The reaction is believed to proceed via a Michael-type addition of the ylide to the o-quinone methide, forming a zwitterionic intermediate. cnr.itbohrium.com This intermediate then undergoes a rapid intramolecular nucleophilic substitution to close the ring and afford the 2,3-dihydrobenzofuran product. cnr.it The polarity of the solvent can significantly influence the stability and reactivity of these zwitterionic species. mdpi.com

| Reaction Name/Type | Reactants | Key Intermediate | Mechanistic Feature | Reference(s) |

| Petasis borono-Mannich | Glyoxylic acid, Amine, Arylboronic acid | Zwitterionic boronate complex | Intramolecular aryl transfer | beilstein-journals.org |

| [4+1] Cycloaddition | o-Quinone methides, Ylides | Betaine/Zwitterion | Michael addition, Intramolecular SN2 | cnr.itbohrium.com |

| [3+2] Cycloaddition | Nitrones, Alkenes | Zwitterionic species | Stepwise polar mechanism | mdpi.com |

Role of Catalysts and Reagents in Reaction Mechanism Control

The choice of catalysts and reagents is paramount in directing the mechanistic pathway and controlling the outcome of this compound synthesis. They influence the reaction's efficiency, regioselectivity, and stereoselectivity.

Catalysts:

Transition Metals (Rh, Pd, Cu, Ni, Ir): These are central to many modern synthetic methods. nih.govrsc.org Rhodium catalysts, such as [RhCp*Cl₂]₂, are highly effective for C-H activation and annulation reactions. nih.govmdpi.com Chiral rhodium carboxylates are used to induce enantioselectivity in carbene insertion reactions. nih.gov Palladium catalysts, like Pd(OAc)₂ or Pd₂(dba)₃, are workhorses for a vast array of cross-coupling, annulation, and Heck-type reactions. nih.govrsc.orgacs.org Copper and Nickel catalysts are also employed, for example, in the arylation of allylphenyl ethers and in reductive coupling processes. nih.govnih.gov

Lewis and Brønsted Acids: Lewis acids like ZnBr₂ can promote rearrangements of intermediates such as 2,3-dihydrobenzofuran-3-ols. arkat-usa.org Brønsted acids like polyphosphoric acid (PPA) can mediate cyclization of ortho-allyl phenols by activating the phenolic oxygen. frontiersin.org

Organocatalysts: Chiral phosphoric acids and chiral ureas have been used to achieve enantioselective syntheses by activating reactants through hydrogen bonding and directing the approach of the coupling partners, often involving zwitterionic or oxonium ion intermediates. nih.govcnr.it

Reagents:

Bases: Bases such as cesium carbonate (Cs₂CO₃), sodium acetate (NaOAc), and organic bases like diisopropylethylamine (DIPEA) are crucial in many reactions. nih.govrsc.org They can act as proton scavengers, generate anionic intermediates (e.g., phenolates), or be essential components of the catalytic cycle in Heck and C-H activation reactions. frontiersin.orgjku.at

Ligands: In transition metal catalysis, ligands play a critical role in stabilizing the metal center and controlling its reactivity and selectivity. Phosphine ligands (e.g., triphenylphosphine), N-heterocyclic carbenes (NHCs), and chiral ligands (e.g., chiral diphosphines, BOX ligands) are used to modulate the electronic and steric environment of the metal, thereby influencing the yield and enantioselectivity of the reaction. nih.govacs.orgacs.org

Oxidants and Reductants: In certain catalytic cycles, external oxidants like CuCl₂ or 1,4-benzoquinone (B44022) (BQ) are required to regenerate the active catalytic species. nih.govrsc.org Conversely, reductive Heck reactions may employ hydride sources to complete the catalytic cycle. escholarship.org In radical reactions, initiators or photosensitizers are key reagents. rsc.org

Computational Insights into Reaction Mechanisms

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving 2,3-dihydrobenzofuran derivatives. These theoretical studies provide a molecular-level understanding of reaction pathways, transition states, and the factors governing stereoselectivity, complementing experimental findings.

Theoretical investigations have been instrumental in understanding the synthesis of these heterocyclic compounds. For instance, in the diastereoselective synthesis of cis-2,3-dihydrobenzofurans via an intramolecular Michael addition, computational studies have revealed the crucial role of non-covalent interactions in determining the stereochemical outcome. rsc.org These studies have also shed light on the part played by alkali bases, such as cesium carbonate (Cs₂CO₃), in the rate-determining steps of the catalytic cycle. rsc.org

Furthermore, DFT calculations have been employed to explore the isomerization of dihydrobenzofuran to o-hydroxystyrene. acs.org These studies map out the potential energy surface, identifying transition states and stable intermediates. acs.org One key finding is the formation of a stable intermediate, methyl-2-methylene-3,5-cyclohexadiene-1-one, which arises from the cleavage of the C-O bond accompanied by a 1,2-H-atom shift. acs.org The stability of this intermediate is attributed to the formation of a strong carbonyl bond, despite the loss of aromaticity in the benzene (B151609) ring. acs.org The calculated rate constants, based on transition-state theory, show excellent agreement with experimental results. acs.org

In the context of palladium-catalyzed reactions, computational studies have been crucial in understanding the selective synthesis of 2,3-dihydrobenzofurans. rsc.org DFT calculations have elucidated the mechanisms of ipso,meta-dimethylation of ortho-substituted iodoarenes, revealing how the choice of base can dictate the reaction pathway. rsc.org For example, with potassium acetate (KOAc) as the base, the reaction favors the formation of a 2,3-dihydrobenzofuran derivative. rsc.org The calculations show that the endergonic nature of a ligand exchange step when using KOAc disfavors a competing hydrogen transfer pathway, leading to the cyclized product. rsc.org

Computational methods are also extensively used to predict the structural, electronic, and spectroscopic properties of novel 2,3-dihydrobenzofuran derivatives. materialsciencejournal.orgresearchgate.netorientjchem.orgajchem-a.com These studies often utilize the B3LYP functional with various basis sets to calculate optimized geometries, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential surfaces. materialsciencejournal.orgresearchgate.netajchem-a.com This information is vital for understanding the reactivity and potential applications of these molecules. For instance, the calculated HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and kinetic stability. ajchem-a.com

The mechanism of annulation reactions to form 2,3-dihydrobenzofurans has also been a subject of computational investigation. In a [4+1] annulation between ammonium (B1175870) ylides and o-quinone methides, DFT calculations helped to understand the factors controlling reactivity and stereoselectivity. nih.gov The computed free-energy profiles provided a detailed picture of the mechanistic steps, including the initial addition and subsequent ring closure. nih.gov

The table below summarizes key computational parameters and findings from various studies on 2,3-dihydrobenzofuran and its derivatives.

| Study Focus | Computational Method | Key Findings |

| Diastereoselective Synthesis | DFT | Non-covalent interactions and the role of the cesium salt are key to the stereoselective outcome. rsc.org |

| Isomerization to o-hydroxystyrene | CCSD(T)//B3LYP/cc-pVDZ | The reaction proceeds through a stable intermediate, with calculated rate constants matching experimental data. acs.org |

| Pd-catalyzed Dimethylation | DFT | The choice of base (KOAc) makes a key ligand exchange step highly endergonic, favoring the formation of the 2,3-dihydrobenzofuran product. rsc.org |

| [4+1] Annulation | DFT | The initial addition step is slightly exothermic due to re-aromatization, and the high trans selectivity is explained by selective cis-A formation followed by rapid epimerization. nih.gov |

| Spectroscopic and Electronic Properties | DFT/B3LYP/6-311++G(d,p) | Calculation of optimized geometry, frontier molecular orbitals, and global reactivity descriptors to understand the molecule's chemical behavior. materialsciencejournal.orgresearchgate.net |

| Structural and Vibrational Analysis | DFT/B3LYP/6-31G(d,p) | Theoretical calculations of molecular structure, vibrational frequencies, and NMR chemical shifts show good agreement with experimental data. orientjchem.orgajchem-a.com |

These computational insights are not only crucial for understanding fundamental reaction mechanisms but also for designing new synthetic strategies and predicting the properties of novel this compound derivatives and related compounds.

Advanced Spectroscopic and Structural Characterization of 6 Methyl 2,3 Dihydrobenzofuran and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Analysis of one-dimensional (1D) and two-dimensional (2D) spectra allows for the unambiguous assignment of protons and carbons.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the parent 6-Methyl-2,3-dihydrobenzofuran, the spectrum is expected to show distinct signals for the aliphatic protons on the dihydrofuran ring, the aromatic protons on the benzene (B151609) ring, and the methyl group protons.

The methylene (B1212753) protons at the C3 position and the C2 position typically appear as two triplets due to coupling with each other. The protons on the aromatic ring (H4, H5, and H7) exhibit splitting patterns dependent on their coupling with each other. The methyl protons at C6 appear as a singlet in the upfield region.

In derivatives, the presence of additional functional groups significantly influences the chemical shifts (δ) and coupling constants (J). For example, in Methyl this compound-5-carboxylate , the introduction of a methoxycarbonyl group at C5 alters the electronic environment of the aromatic protons. orientjchem.org The signal for the proton at C4 appears as a singlet, and the proton at C7 also appears as a singlet, due to the substitution pattern. orientjchem.org The methylene protons of the dihydrofuran ring appear as triplets at approximately δ 4.64 (C2-H) and δ 3.24 (C3-H). orientjchem.org

Table 1: ¹H NMR Spectroscopic Data for a this compound Derivative

| Proton | Chemical Shift (δ) in ppm | Multiplicity | J-coupling (Hz) |

| H-4 | 7.72 | s | - |

| H-7 | 7.70 | s | - |

| OCH₃ | 3.86 | s | - |

| C2-H₂ | 4.64 | t | 8.8 |

| C3-H₂ | 3.24 | t | 8.8 |

| CH₃ | 2.22 | s | - |

| Data for Methyl this compound-5-carboxylate in CDCl₃. orientjchem.org |

The stereochemical relationship between protons, such as in cis and trans isomers of substituted dihydrobenzofurans, can be determined by the magnitude of the vicinal coupling constants between H-2 and H-3. researchgate.net

The ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule. For the unsubstituted 2,3-dihydrobenzofuran (B1216630), the carbon atoms of the dihydrofuran ring (C2 and C3) are observed at approximately 71.1 ppm and 29.9 ppm, respectively. chemicalbook.com The addition of a methyl group at the C6 position in this compound introduces a signal for the methyl carbon in the aliphatic region (around 20-22 ppm) and shifts the signals of the aromatic carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. In complex derivatives such as radstrictin K , DEPT, in conjunction with other NMR data, confirms the presence and type of each carbon atom. mdpi.com

The ¹³C NMR spectrum of Methyl this compound-5-carboxylate shows signals for the dihydrofuran carbons at δ 71.90 (C2) and δ 29.54 (C3), and the methyl carbon at δ 15.29. orientjchem.org The spectrum also clearly indicates the quaternary carbons of the aromatic ring and the carbonyl carbon of the ester group at δ 167.35. orientjchem.org

Table 2: ¹³C NMR Spectroscopic Data for 2,3-Dihydrobenzofuran and a Derivative

| Carbon | 2,3-Dihydrobenzofuran ¹ | Methyl this compound-5-carboxylate ² |

| 2 | 71.1 | 71.90 |

| 3 | 29.9 | 29.54 |

| 3a | 127.0 | 122.46 |

| 4 | 125.6 | 124.37 |

| 5 | 120.9 | 119.44 |

| 6 | 128.3 | 126.58 |

| 7 | 108.9 | 131.97 |

| 7a | 158.0 | 162.74 |

| 6-CH₃ | - | 15.29 |

| C=O | - | 167.35 |

| OCH₃ | - | 51.94 |

| Chemical shifts (δ) in ppm. ¹Data for the parent compound in CDCl₃. chemicalbook.com ²Data for the derivative in CDCl₃. orientjchem.org |

2D NMR experiments are essential for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. A key correlation observed in dihydrobenzofuran derivatives is between the protons on C2 and C3, confirming the dihydrofuran ring structure. researchgate.netmdpi.com For instance, in radstrictin K, the COSY spectrum established the correlation between the triplet at δH 4.62 (H-2) and the doublet at δH 3.00 (protons at C3). mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded protons and carbons (¹H-¹³C). This technique is used to assign the carbon signal for each protonated carbon atom definitively. mdpi.com In the analysis of radstrictin K, the HSQC spectrum revealed which aromatic proton signals corresponded to which aromatic carbon signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows long-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for connecting different fragments of a molecule. For example, in the structural elucidation of eurothiocin A, HMBC cross-peaks from the C3 protons to carbons C3a, C7a, and C4 established the connectivity of the dihydrofuran ring to the aromatic ring. mdpi.com Similarly, correlations from methyl protons to adjacent aromatic carbons are used to confirm the position of substituents. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. In the analysis of 2α-methoxyl-3β-methyl-6-methylol-2,3-dihydrobenzofuran , a NOESY correlation between H-2 and the methyl protons at C3 (H₃-10) supported the relative stereochemistry of these groups.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The FT-IR spectrum is used to identify characteristic functional groups. For a typical this compound derivative, key absorption bands include:

Aromatic C-H stretching : Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching : From the methyl and methylene groups, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching : Multiple sharp bands in the 1600-1450 cm⁻¹ region.

Asymmetric C-O-C stretching : A strong, characteristic band for the dihydrofuran ether linkage, typically in the 1250-1200 cm⁻¹ region.

In the spectrum of the derivative ethyl 4-(3-(2,3-dihydrobenzofuran-5-carboxamido)phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , bands corresponding to N-H, C=O, and other functional groups are clearly visible, in addition to the core dihydrobenzofuran vibrations. orientjchem.org For example, its spectrum shows prominent bands at 3369 cm⁻¹ (N-H stretch), 2962 cm⁻¹ (aliphatic C-H stretch), and 1701-1643 cm⁻¹ (C=O stretches). orientjchem.org The FT-IR spectrum for 6-(2-aminopropyl)-2,3-dihydrobenzofuran HCl also provides a reference for the fundamental vibrations of the core structure. researchgate.netresearchgate.net

FT-Raman spectroscopy is a complementary technique to FT-IR. Aromatic ring vibrations often produce strong signals in Raman spectra. Research has shown that Raman spectroscopy can effectively distinguish between regioisomers of phenethylamine (B48288) analogues, including those with a dihydrofuranyl group. researchgate.net While the Raman spectra for homologues that differ only by a single methyl group can be very similar, they often show small, detectable differences. researchgate.net For complex derivatives like (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-{N'-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}pentanoic acid , FT-Raman has been used as a characterization tool. Theoretical calculations on derivatives have also been used to assign vibrational frequencies in both FT-IR and FT-Raman spectra. orientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. For dihydrobenzofuran derivatives, the UV-Vis spectra typically show absorption bands that provide insights into their aromatic and heterocyclic ring systems.

The UV-Vis spectra of various dihydrobenzofuran derivatives have been reported. For instance, a study on bis-arylazo derivatives of dihydrobenzofuran revealed maximum absorption bands in the range of 348–383 nm. researchgate.net The molar extinction coefficients for these compounds were found to be between 0.89 × 10⁴ and 4.02 × 10⁴ M⁻¹ cm⁻¹. researchgate.net Another investigation on a new dihydrobenzofuran derivative, botryomaman, isolated from an endophytic fungus, showed a maximum absorption band at λmax 300 nm. scispace.com

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have also been employed to predict and correlate the experimental UV-Vis spectra of dihydrobenzofuran derivatives. These computational methods help in understanding the electronic transitions, such as HOMO-LUMO transitions, responsible for the observed absorption peaks. researchgate.netmaterialsciencejournal.org For example, the UV-Vis spectrum of ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showed a λmax value of 278 nm, corresponding to electronic excitation from HOMO-LUMO transitions. materialsciencejournal.org

The specific substitution pattern on the dihydrobenzofuran scaffold significantly influences the position and intensity of the absorption maxima. This makes UV-Vis spectroscopy a useful technique for preliminary structural elucidation and for monitoring reactions involving these compounds.

Table 1: UV-Vis Absorption Data for Selected Dihydrobenzofuran Derivatives

| Compound/Derivative | λmax (nm) | Solvent | Reference |

| Bis-arylazo derivatives | 348–383 | Chloroform | researchgate.net |

| Botryomaman | 300 | Not Specified | scispace.com |

| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 278 | DMSO | materialsciencejournal.org |

| (E)-3-((2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-(methoxycarbonyl)-2,3-dihydrobenzofuran-4-yl)acrylic acid | 308, 218, 202 | Not Specified | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Various ionization techniques are utilized for the analysis of this compound and its derivatives, including Electron Ionization (EI) and Electrospray Ionization (ESI). rsc.orggoogle.com The choice of ionization method depends on the volatility and thermal stability of the analyte.

HR-EI-MS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This technique has been instrumental in the characterization of several dihydrobenzofuran derivatives.

For example, the molecular formula of 2α-methoxyl-3β-methyl-6-methylol-2,3-dihydrobenzofuran was determined as C₁₁H₁₄O₃ based on a quasi-molecular ion peak at m/z 194.0938 in its HR-EI-MS spectrum (calculated for C₁₁H₁₄O₃, 194.0937). rsc.orgrsc.org Similarly, the molecular formula of another derivative was established as C₁₈H₂₄O₅ from its HR-EI-MS data. scispace.com In another study, the HR-EI-MS of a dihydrobenzofuran derivative showed a molecular ion at m/z 386.1002, corresponding to the calculated value for C₂₂H₂₂O₇. researchgate.net

The fragmentation patterns observed in EI-MS spectra can also provide valuable structural information. For instance, the mass spectrum of 2,3-dihydro-2-methylbenzofuran (B49830) has been documented in the NIST WebBook, providing a reference for its characteristic fragmentation. nist.gov

HR-LCMS combines the separation power of liquid chromatography with the high mass accuracy of a high-resolution mass spectrometer. This is particularly useful for analyzing complex mixtures and for the characterization of non-volatile or thermally labile compounds.

HR-LCMS has been successfully used to identify and characterize various dihydrobenzofuran derivatives. For instance, the structure of a new compound, methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate, was elucidated using HR-LCMS in combination with NMR spectroscopy. mdpi.comgrafiati.comresearchgate.net The LCMS spectrum of this compound showed a [M+H]⁺ molecular ion at m/z 267.1233 and a [M+Na]⁺ ion at m/z 289.1038, consistent with a molecular formula of C₁₄H₁₈O₅. mdpi.com

The purity of synthesized dihydrobenzofuran derivatives is also often confirmed using LC-MS. tandfonline.com Furthermore, HR-LCMS is a key technique in metabolic studies, as demonstrated by its use in identifying the metabolites of 6-(2-aminopropyl)benzofuran (B1241680) in rat urine and human liver preparations. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for Selected Dihydrobenzofuran Derivatives

| Compound | Ionization | Molecular Formula | Calculated m/z | Observed m/z | Reference |

| 2α-Methoxyl-3β-methyl-6-methylol-2,3-dihydrobenzofuran | HR-EI-MS | C₁₁H₁₄O₃ | 194.0937 | 194.0938 | rsc.orgrsc.org |

| Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate | HR-LCMS | C₁₄H₁₈O₅ | - | 267.1233 [M+H]⁺ | mdpi.com |

| 3-hydroxy-2,3-dihydrobenzofuran derivative | ESI-HRMS | C₁₂H₁₂O₄Na | 243.0628 | 243.0609 [M+Na]⁺ | google.com |

| 5-chloro-3-hydroxy-2,3-dihydrobenzofuran derivative | ESI-HRMS | C₁₂H₁₁ClO₄Na | 277.0238 | 277.0237 [M+Na]⁺ | google.com |

| (E)-3-((2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-(methoxycarbonyl)-2,3-dihydrobenzofuran-4-yl)acrylic acid derivative | HR-EI-MS | C₂₂H₂₂O₈ | 414.1315 | 414.1304 | researchgate.net |

X-ray Crystallography for Definitive Structural Assignment and Absolute Configuration

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its stereochemistry and absolute configuration.

This method has been crucial in confirming the structures of various dihydrobenzofuran derivatives. For example, the molecular structures of several novel dihydrobenzofuran derivatives, synthesized as potential anticancer agents, were confirmed by single X-ray crystallography. tandfonline.com In another study, the structure of 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan was determined by X-ray powder diffraction (XRPD). cambridge.org The compound was found to crystallize in a monoclinic system with the space group P2₁/c. cambridge.org

X-ray crystallography has also been used to establish the absolute stereochemistry of chiral dihydrobenzofuran derivatives. For instance, the absolute configuration of a chiral hydroxy acid derivative of 2,3-dihydrobenzofuran-2-carboxylic acid was confirmed through X-ray crystallographic analysis of a single crystal of its amide derivative. acs.org Similarly, the structure of a thiolactone derivative of 2,3-dihydrobenzothiophen-2-one was unambiguously confirmed by single crystal X-ray structure determination. arkat-usa.org

The detailed structural information obtained from X-ray crystallography, such as bond lengths, bond angles, and intermolecular interactions, is invaluable for understanding the structure-activity relationships of these compounds.

Table 3: Crystallographic Data for a Dihydrobenzofuran Derivative

| Parameter | Value |

| Compound | 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.067(2) |

| b (Å) | 8.803(2) |

| c (Å) | 22.405(5) |

| β (°) | 91.62(3) |

| Volume (ų) | 1590.7(6) |

| Z | 4 |

| Reference | cambridge.org |

Comprehensive Characterization Data for Reference Standards

The availability of well-characterized reference standards is essential for the accurate identification and quantification of this compound and its derivatives in various matrices. These standards are typically supplied with a comprehensive set of characterization data to ensure their identity and purity.

High-quality reference standards, such as 2-methyl-2,3-dihydrobenzofuran-6-ol, are available and come with extensive characterization data. aquigenbio.com This data package usually includes results from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and often chromatographic methods like HPLC or UPLC to confirm purity. bldpharm.comambeed.com

The synthesis and characterization of various positional isomers of aminopropyl-2,3-dihydrobenzofuran have been reported, with detailed analytical data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to allow for their correct differentiation. researchgate.net Similarly, comprehensive characterization data, including ¹H NMR, ¹³C NMR, and HRMS, are provided for newly synthesized 2,3-dihydrobenzofuran derivatives. rsc.org This complete spectroscopic and spectrometric data ensures the reliability of these compounds as reference materials for research and regulatory purposes.

Theoretical and Computational Chemistry Studies on 6 Methyl 2,3 Dihydrobenzofuran Systems

Density Functional Theory (DFT) Calculations

Natural Bond Orbital (NBO) Analysis and Charge Distribution:NBO analysis would provide a detailed picture of the electron density distribution, atomic charges, and the nature of the chemical bonds within the molecule, offering insights into bonding and intermolecular interactions.

Without dedicated studies providing this specific data for 6-Methyl-2,3-dihydrobenzofuran, a detailed and accurate scientific article on its computational chemistry cannot be constructed at this time.

Quantum Chemical Correlations and Reactivity Descriptors

Theoretical and computational chemistry provides a powerful lens for understanding the intrinsic electronic properties of this compound and correlating them with its reactivity. Through the application of quantum chemical methods, particularly Density Functional Theory (DFT), a detailed picture of the molecule's electronic structure, orbital energies, and charge distribution can be obtained. These calculations are fundamental to predicting how the molecule will behave in chemical reactions.

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For 2,3-dihydrobenzofuran (B1216630) derivatives, DFT calculations have been employed to determine these values, providing insights into their chemical behavior. semanticscholar.org

Beyond the HOMO-LUMO gap, a range of reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. These descriptors, rooted in conceptual DFT, provide a framework for understanding and predicting chemical reactions. mdpi.com For instance, the molecular electrostatic potential (MESP) map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. In 2,3-dihydrobenzofuran systems, the oxygen atom and the aromatic ring are typically electron-rich regions, susceptible to electrophilic attack, while the hydrogen atoms of the dihydrofuran ring are more electropositive. semanticscholar.org

The following table illustrates the types of quantum chemical reactivity descriptors that are typically calculated for aromatic heterocyclic compounds like this compound. The values presented are hypothetical and serve as a representative example based on DFT studies of similar molecules.

| Descriptor | Definition | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Global Hardness (η) | (I - A) / 2 | 2.65 eV |

| Global Softness (S) | 1 / (2η) | 0.188 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 eV |

These descriptors provide a quantitative basis for predicting the reactivity of this compound. For example, a high electrophilicity index suggests that the molecule will act as a good electrophile in reactions. By comparing these calculated parameters for different reactants, it is possible to predict the feasibility and outcome of chemical transformations.

Computational Modeling for Stereochemical Outcomes and Protein-Mediated Control

Computational modeling is an indispensable tool for predicting and rationalizing the stereochemical outcomes of reactions involving chiral molecules like this compound. The presence of a stereocenter at the 2-position of the dihydrofuran ring means that reactions at or near this center can lead to different stereoisomers. Understanding the factors that control this stereoselectivity is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement in medicinal chemistry.

Computational studies, often employing DFT, can be used to model the transition states of competing reaction pathways that lead to different stereoisomers. By calculating the activation energies of these transition states, it is possible to predict which stereoisomer will be preferentially formed. These models can account for subtle steric and electronic interactions that govern the stereochemical course of a reaction. For instance, in the hydrogenation of benzofuran (B130515) derivatives, DFT calculations have been used to analyze different reaction pathways and to understand the factors that control the enantioselectivity. rsc.org

Furthermore, computational modeling is particularly powerful in the context of biocatalysis, where enzymes exert exquisite control over the stereochemistry of a reaction. The active site of an enzyme provides a chiral environment that can stabilize the transition state leading to one stereoisomer over others. Molecular docking and molecular dynamics (MD) simulations can be used to model the binding of this compound or its reaction intermediates within the enzyme's active site. These simulations provide insights into the specific protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the observed stereoselectivity.

For example, in the biocatalytic synthesis of 2,3-dihydrobenzofuran scaffolds using engineered myoglobins, computational studies have been instrumental in elucidating the mechanism and the role of the protein in controlling the stereochemical outcome. nih.govrochester.edu These studies can guide the rational design of mutant enzymes with improved activity and selectivity.

The following table provides a hypothetical example of how computational modeling can be used to predict the stereochemical outcome of a reaction involving a 2,3-dihydrobenzofuran derivative, both in a non-catalyzed and an enzyme-catalyzed scenario.

| Reaction Condition | Computational Method | Calculated Parameter | Predicted Outcome |

| Non-catalyzed Reaction | DFT Transition State Analysis | ΔG‡ (R-product) - ΔG‡ (S-product) | Small energy difference, leading to a racemic or nearly racemic mixture. |

| Enzyme-catalyzed Reaction | Molecular Docking & MD Simulations | Binding energy of transition states in the active site | Significantly lower binding energy for the transition state leading to the R-product, resulting in high enantioselectivity. |

These computational approaches not only predict the outcome of stereoselective reactions but also provide a detailed, atomistic understanding of the underlying control elements. This knowledge is invaluable for the development of new synthetic methods and for the engineering of novel biocatalysts for the production of enantiopure 2,3-dihydrobenzofuran derivatives.

Structural Diversity and Derivatives of 6 Methyl 2,3 Dihydrobenzofuran

Synthesis and Characterization of Novel Dihydrobenzofuran Scaffolds

The synthesis of novel dihydrobenzofuran scaffolds, including the 6-methyl substituted variant, has been achieved through several efficient and versatile chemical strategies. These methods often involve transition-metal catalysis or acid-catalyzed cyclization reactions, providing access to a wide array of derivatives.

A number of synthetic routes have been developed for the construction of the 2,3-dihydrobenzofuran (B1216630) ring system. Transition metal-catalyzed reactions are among the most reliable approaches, often proceeding under mild conditions with high yields nih.gov. For instance, rhodium-catalyzed C-H activation and subsequent carbooxygenation of 1,3-dienes with N-phenoxyacetamides offers a redox-neutral [3+2] annulation to form dihydrobenzofurans nrochemistry.com. Palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, also provide chiral substituted 2,3-dihydrobenzofurans with excellent control over stereochemistry nrochemistry.com.

Acid-catalyzed cyclization of acetals presents another common strategy for forming the benzofuran (B130515) core wuxibiology.com. Polyphosphoric acid (PPA) is often employed as the catalyst in these reactions wuxibiology.com. Additionally, domino reactions promoted by bases like K2CO3 can lead to the construction of functionalized 2,3-dihydrobenzofurans acs.org.

The characterization of these newly synthesized scaffolds is crucial for confirming their structures. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used. For example, the mass spectrum of 6-methyl-7-phenyl-2,3-dihydrobenzofuran-4-ol has been documented, providing evidence for its molecular structure spectrabase.com. Detailed 1H and 13C NMR data, along with High-Resolution Mass Spectrometry (HRMS), have been reported for various functionalized 2,3-dihydrobenzofuran derivatives, allowing for unambiguous structure elucidation nih.gov.

Table 1: Selected Synthetic Methods for 2,3-Dihydrobenzofuran Scaffolds

| Method | Catalyst/Reagent | Starting Materials | Key Features |

| Rhodium-catalyzed C-H activation | Rh(III) catalyst | N-phenoxyacetamides, 1,3-dienes | Redox-neutral [3+2] annulation, good functional group compatibility. nrochemistry.com |

| Palladium-catalyzed Heck/Tsuji-Trost reaction | Pd/TY-Phos | o-bromophenols, 1,3-dienes | Highly enantioselective, excellent regio- and enantiocontrol. nrochemistry.com |

| Acid-catalyzed cyclization | Polyphosphoric acid (PPA) | Aryl ether acetals | Popular method for benzofuran ring construction. wuxibiology.com |

| Base-promoted domino reaction | K2CO3 | - | Construction of functionalized 2,3-dihydrobenzofurans. acs.org |

| Copper-catalyzed cyclization | Cu(hfacac)2 | Diaryl-λ3-iodane | Rapid and nearly quantitative cyclization under mild conditions. nih.gov |

Functionalization Strategies and Chemical Transformations of the Dihydrobenzofuran Core

Once the 6-methyl-2,3-dihydrobenzofuran core is synthesized, it can be further modified using a variety of functionalization strategies to introduce new chemical entities and modulate its properties. These transformations can target either the aromatic ring or the dihydrofuran ring.

One important functionalization method is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto electron-rich aromatic rings nrochemistry.comjk-sci.comchemistrysteps.comijpcbs.comwikipedia.org. This reaction typically uses a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) jk-sci.comchemistrysteps.comijpcbs.comwikipedia.org. The resulting aldehyde can then serve as a versatile handle for further chemical modifications. For electron-rich systems like this compound, this electrophilic aromatic substitution is a viable route for introducing a carbonyl functional group.

Palladium-catalyzed cross-coupling reactions offer another powerful tool for the derivatization of the dihydrobenzofuran scaffold. The Tsuji-Trost reaction, for instance, allows for the nucleophilic substitution of allylic substrates. This methodology has been applied to benzofuran-2-ylmethyl acetates, reacting them with a range of soft nucleophiles including amines, thiols, phenols, and carbanions to introduce diverse substituents at the 2-position nih.govunicatt.it. The choice of the palladium catalyst and ligands is crucial for the success of these transformations nih.govunicatt.it.

Furthermore, lateral lithiation can be a strategic approach for functionalization. This involves the deprotonation of a methyl group on the aromatic ring using a strong base like tert-butyllithium, followed by quenching with an electrophile. This method allows for the introduction of a variety of substituents onto the methyl group at the 6-position, leading to novel derivatives that would be challenging to synthesize through other routes researchgate.net.

Table 2: Functionalization Reactions of the Dihydrobenzofuran Core

| Reaction | Reagents | Position of Functionalization | Introduced Functional Group/Substituent |

| Vilsmeier-Haack Reaction | DMF, POCl3 | Aromatic ring | Formyl group (-CHO) jk-sci.comchemistrysteps.comijpcbs.comwikipedia.org |

| Palladium-catalyzed Tsuji-Trost Reaction | Pd catalyst, Nucleophiles (N, S, O, C-based) | 2-position of the dihydrofuran ring | Amines, thiols, ethers, alkyl/aryl groups nih.govunicatt.it |

| Lateral Lithiation | t-BuLi, Electrophiles | 6-methyl group | Various electrophilic moieties researchgate.net |

Exploration of Bioactivity in Research Contexts and Structure Activity Relationships Sar

Investigation of Interactions with Biological Pathways and Biological Targets (Non-Clinical)

The 2,3-dihydrobenzofuran (B1216630) core is a fundamental structural element in molecules that interact with various biological targets, thereby influencing different cellular pathways. Non-clinical, in vitro research has been pivotal in uncovering these interactions.

A significant area of investigation has been the study of 2,3-dihydrobenzofuran analogs as activators of the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2a (SERCA2a), a vital enzyme in cardiac muscle function. A detailed structure-activity relationship (SAR) analysis of a series of related compounds showed that specific benzofuran (B130515) derivatives could effectively activate SERCA2a. For example, one 6-dihydrobenzofuran derivative demonstrated the ability to stimulate SERCA2a activity. However, its efficacy was noted to be less than that of other similar compounds, which underscores how minor variations in the placement of heteroatoms and the electronic characteristics of the ring structure can dramatically affect biological function. nih.gov

The table below presents a comparison of the effects of different mdpi.comrsc.org fused heterocyclic compounds on the ATPase activity of SERCA2a, illustrating how structural changes can modulate biological outcomes.

| Compound ID | Core Scaffold | Maximum % Stimulation (Vmax) | EC50 (µM) |

|---|---|---|---|

| 52 | Indoline | ~45% | ~9 |

| 54 | 6-Dihydrobenzofuran | ~23% | >100 |

| 55 | Benzodioxole | ~40% | ~4 |

Data derived from a study on small-molecule activators of SERCA2a. nih.gov

These results indicate the significant potential for modifying the 2,3-dihydrobenzofuran scaffold to achieve targeted interactions with specific biological molecules. Additional studies are warranted to investigate the interactions of 6-Methyl-2,3-dihydrobenzofuran with various biological pathways and to pinpoint its precise molecular targets.

Role as Chemical Scaffolds for Advanced Chemical Probe Development

Chemical probes are indispensable tools for the detailed study of biological systems. nih.gov The 2,3-dihydrobenzofuran scaffold, with its stable, rigid structure and amenability to chemical synthesis, provides an excellent basis for creating such probes. nih.gov These molecular tools can be engineered to bind to specific biological targets with high affinity and selectivity, thereby enabling the detailed investigation of their functions in vitro and within living cells.

The creation of effective chemical probes often starts with the synthesis of a diverse library of compounds based on a central scaffold like 2,3-dihydrobenzofuran. These libraries can then be tested against numerous biological targets to discover potent and selective binders. Although there are no prominent examples of chemical probes derived directly from the this compound scaffold in the current literature, the widespread use of the dihydrobenzofuran core in medicinal chemistry points to its considerable potential in this field. nih.gov The synthesis of a wide array of derivatives is frequently accomplished using transition metal-catalyzed reactions, which permit the introduction of various functional groups to fine-tune the properties of the resulting probes. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are crucial for deciphering how the chemical structure of a molecule dictates its biological effects. For derivatives of 2,3-dihydrobenzofuran, SAR studies have offered deep insights into the structural features required for their interaction with a range of biological targets.

In the investigation of SERCA2a activation, SAR studies of a collection of mdpi.comrsc.org fused heterocycles, which included dihydrobenzofuran analogs, have demonstrated that the lipophilicity of the molecules is a key factor in their activity. nih.gov A general trend observed was that increased lipophilicity correlated with more effective SERCA2a activation, suggesting that these compounds might bind within the transmembrane domain of the enzyme. nih.gov The research also highlighted that small structural modifications, such as the location of heteroatoms within the ring, could lead to significant differences in efficacy. nih.gov For instance, the 6-dihydrobenzofuran analog 54 was found to be less potent than the corresponding indoline 52 and benzodioxole 55 . nih.gov

Such mechanistic SAR studies are vital for the rational design and optimization of new molecules with specific biological functions, although detailed SAR data for this compound is not yet available.

Studies on Antimicrobial and Antioxidant Properties (In vitro, non-clinical)

Benzofuran and its derivatives are recognized for a broad spectrum of biological activities, including notable antimicrobial and antioxidant properties. nih.govnih.gov

Antimicrobial Properties: In vitro experiments have established the potential of benzofuran derivatives as effective antimicrobial agents against a variety of bacteria and fungi. nih.gov For example, research on the synthesis and antimicrobial effects of certain benzofuran derivatives confirmed their activity against several microorganisms. nih.gov While this compound was not specifically included in that study, the findings underscore the promise of this class of compounds. In another study, 2,3-dihydrobenzofuran derivatives were examined as potential inhibitors of fungal, bacterial, and viral proteins using molecular docking simulations, which suggested favorable interactions with pathogenic targets. researchgate.net

Antioxidant Properties: The ability of phenolic compounds to act as antioxidants is well-established, and the 2,3-dihydrobenzofuran scaffold is a common feature in molecules with radical-scavenging capabilities. In vitro methods, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are frequently employed to assess the antioxidant potential of these compounds. nih.gov A study focusing on 3,3-disubstituted-3H-benzofuran-2-one derivatives showcased their antioxidant capacity in a cellular model of neurodegeneration. nih.gov The presence of hydroxyl groups on the aromatic portion of the molecule is a critical determinant of their antioxidant activity.

The following interactive table summarizes the antioxidant activity of several benzofuran-2-one derivatives.

| Compound ID | Antioxidant Capacity (DPPH, IC50 in µM) |

|---|---|

| 6 | 24.5 ± 0.9 |

| 7 | 29.3 ± 1.1 |

| 8 | 35.2 ± 1.3 |

| 9 | 19.8 ± 0.7 |

Data from a study on the antioxidant capacity of 3,3-disubstituted-3H-benzofuran-2-one derivatives. nih.gov

These non-clinical, in vitro results suggest that the this compound scaffold could serve as a valuable template for the design and development of new antimicrobial and antioxidant agents.

Contribution to Natural Product Chemistry and Isolation

The 2,3-dihydrobenzofuran skeleton is a recurring structural motif in a wide variety of natural products isolated from diverse sources such as plants and fungi. nih.govrsc.orgresearchgate.net These naturally occurring compounds display a broad range of biological activities, including anti-HIV, antimalarial, antifungal, and anti-inflammatory effects. nih.govresearchgate.net

Prominent examples of natural products featuring the 2,3-dihydrobenzofuran core include (+)-lithospermic acid, (−)-linderol A, and (+)-conocarpan. nih.gov The isolation and characterization of these molecules have made substantial contributions to the field of natural product chemistry. For example, a dihydrobenzofuran neolignan known as (−)-trans-blechnic acid has been isolated from the native Australian fern Austroblechnum penna-marina subsp. alpina. utas.edu.au

The total synthesis of these complex natural products often poses a significant synthetic challenge, thereby stimulating the innovation of new chemical methodologies. rsc.org A multitude of synthetic strategies for creating natural products with a 2,3-dihydrobenzofuran core have been documented, highlighting the importance of this scaffold in the field of organic synthesis. rsc.org Although there is no specific report in the reviewed literature of this compound being isolated from a natural source, the frequent occurrence of the core structure in nature suggests that methylated derivatives may yet be discovered.

Advanced Applications in Materials and Chemical Science Non Biological

Development of Advanced Materials

The 2,3-dihydrobenzofuran (B1216630) scaffold is a versatile building block in organic synthesis, and its derivatives have been explored for the creation of advanced materials, particularly polymers. While specific research on the use of 6-Methyl-2,3-dihydrobenzofuran in materials science is not extensively documented, the broader class of benzofurans has been a subject of interest in polymer chemistry.

Benzofuran (B130515), the unsaturated counterpart of 2,3-dihydrobenzofuran, can undergo cationic polymerization to produce rigid polymers with a high glass-transition temperature and significant transparency, making them suitable for applications as transparent thermoplastics acs.org. The polymerization process can be controlled to create optically active polybenzofurans, indicating that the chirality and electronic properties of the monomer unit can be translated into the bulk material acs.org.

The synthesis of various dihydrobenzofuran derivatives is a topic of significant research, as these compounds serve as key precursors for more complex organic frameworks nih.govrsc.orgnih.gov. The ability to introduce a wide range of functional groups onto the dihydrobenzofuran core allows for the tuning of its chemical and physical properties. This versatility is crucial for designing monomers that can be polymerized or incorporated into copolymers to achieve desired material characteristics, such as thermal stability, conductivity, or specific optical behavior. While the direct application of this compound in advanced materials is an area requiring further exploration, the foundational chemistry of its parent structures suggests a potential for its use in creating novel polymers and functional organic materials.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including optical data storage and image processing nih.gov. The NLO response of organic molecules is often associated with the presence of delocalized π-electron systems and charge transfer between electron-donating and electron-accepting groups nih.govphyschemres.org.

Research into the NLO properties of benzofuran derivatives has shown that they are promising candidates for such applications physchemres.org. Theoretical studies on various benzofuran and benzodifuran derivatives have demonstrated that their chemical structure can be modified to enhance their NLO properties d-nb.inforesearchgate.net. For instance, the introduction of donor and acceptor substituents can lead to a significant increase in the first-order hyperpolarizability, a key measure of a molecule's NLO response physchemres.orgd-nb.info.

A study on (6-methyl-benzofuran-3-yl)-acetic acid hydrazide, a derivative of 6-methylbenzofuran (B97374), was conducted to modulate the benzofuran structure for optimizing linear and nonlinear optical properties researchgate.net. This indicates that the 6-methylbenzofuran scaffold is a viable candidate for developing NLO materials. However, it is important to note that this compound lacks the fully conjugated π-system present in benzofuran, as the furan (B31954) ring is saturated. This structural difference would likely result in significantly different NLO properties. The delocalization of π-electrons is a key factor for a large NLO response, and the saturated nature of the dihydrofuran ring in this compound interrupts this conjugation nih.gov.

While direct experimental or theoretical data on the NLO properties of this compound is scarce, the principles governing NLO phenomena in organic molecules suggest that its response would be considerably weaker than its unsaturated benzofuran analogs. Further research would be necessary to quantify the NLO properties of this compound and to explore whether it could be functionalized to enhance these properties for potential applications.

Future Research Directions and Emerging Trends in 6 Methyl 2,3 Dihydrobenzofuran Research

Development of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes for 2,3-dihydrobenzofurans is a burgeoning area of research. nih.gov While many of these methodologies have been applied to a broad range of derivatives, their application to the specific synthesis of 6-Methyl-2,3-dihydrobenzofuran presents a promising avenue for future investigation. Key emerging trends include both transition metal-catalyzed and metal-free approaches.

Palladium-catalyzed intramolecular cyclization reactions have proven effective for the synthesis of various dihydrobenzofuran derivatives. rsc.orgnih.govnih.gov Future research could focus on optimizing these palladium-catalyzed methods for the high-yield synthesis of this compound from readily available starting materials, such as appropriately substituted phenols and alkynes. nih.gov Rhodium-catalyzed intramolecular cyclizations also represent a powerful tool for the construction of the dihydrobenzofuran core. rsc.org The exploration of different rhodium catalysts and reaction conditions could lead to more efficient and selective syntheses of the target molecule.

In addition to transition metal catalysis, metal-free synthetic protocols are gaining traction due to their cost-effectiveness and reduced environmental impact. nih.gov These methods often employ visible light-promoted reactions, organocatalysis, or base-induced cyclizations. nih.govresearchgate.net The application of visible-light-mediated intramolecular radical cyclization, for instance, offers a mild and sustainable approach to constructing the dihydrobenzofuran skeleton and could be adapted for the synthesis of this compound. rsc.org

Below is a table summarizing potential novel synthetic strategies for this compound.

| Synthetic Strategy | Catalyst/Reagent Type | Potential Starting Materials for this compound | Key Advantages |

| Palladium-Catalyzed Cycloisomerization | Palladium salts (e.g., PdI2) | 2-(1-Hydroxyprop-2-ynyl)-4-methylphenol | High yields, potential for recyclable catalyst systems. nih.govnih.gov |

| Rhodium-Catalyzed C-H Activation | Rhodium complexes | N-(4-methylphenoxy)acetamides and dienes | High chemoselectivity and functional group compatibility. organic-chemistry.org |

| Visible Light-Mediated Radical Cyclization | Photocatalyst or catalyst-free | o-Allyl-4-methylphenol derivatives | Mild reaction conditions, sustainable approach. researchgate.netrsc.orgmdpi.com |

| Asymmetric [4+1] Annulation | Organocatalysts (e.g., chiral thiourea) | In situ generated o-quinone methides from 4-methyl-2-vinylphenol | High enantio- and diastereoselectivity. nih.govresearchgate.net |

| Base-Induced Cyclization | Strong bases (e.g., Cs2CO3) | Chiral salicyl N-phosphonyl imines derived from 5-methylsalicylaldehyde | High yields and diastereoselectivity. rsc.org |

Application of Advanced Spectroscopic and Computational Methodologies

The precise characterization of this compound and its derivatives is crucial for understanding their chemical behavior and potential applications. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational modeling.

While spectroscopic data for this compound itself is not extensively published, studies on closely related compounds, such as 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran, provide a valuable reference. researchgate.net Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural elucidation and isomer differentiation. researchgate.net High-resolution NMR techniques can provide detailed information about the proton and carbon environments within the molecule. lehigh.edu

Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable for predicting molecular properties and reaction mechanisms. globalresearchonline.netimist.maresearchgate.net DFT calculations can be employed to predict the IR, Raman, UV, and NMR spectra of this compound, aiding in the interpretation of experimental data. globalresearchonline.net Furthermore, computational modeling can provide insights into the molecule's electronic structure, reactivity, and potential interactions with biological targets. aip.org

The following table outlines key spectroscopic and computational methods for future research on this compound.

| Methodology | Application | Expected Insights |

| 1H and 13C NMR Spectroscopy | Structural elucidation and purity assessment. | Precise chemical shifts and coupling constants for all protons and carbons, confirming the 6-methyl substitution pattern. lehigh.edu |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic vibrational frequencies for the ether linkage, aromatic ring, and methyl group. researchgate.net |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Accurate mass measurement and fragmentation analysis to confirm the molecular formula and structure. researchgate.net |

| Density Functional Theory (DFT) | Prediction of molecular properties and spectra. | Optimized geometry, vibrational frequencies, electronic transitions, and NMR chemical shifts to complement experimental data. globalresearchonline.netimist.maresearchgate.net |

| Molecular Docking and Dynamics | Investigation of potential biological interactions. | Prediction of binding modes and affinities with various biological targets. nih.gov |

Further Understanding of Chemo- and Stereoselectivity in Synthesis

Achieving high levels of chemo- and stereoselectivity is a critical goal in the synthesis of complex organic molecules. For this compound, particularly when considering the introduction of additional functional groups, controlling selectivity is paramount.

Future research will likely focus on the development of asymmetric synthetic methods to produce enantiomerically pure derivatives of this compound. Organocatalytic asymmetric synthesis, for example, through cascade reactions employing chiral catalysts, has shown great promise for the construction of trans-2,3-dihydrobenzofurans with high enantioselectivity. researchgate.net The application of such methods to substrates that would yield the 6-methyl derivative is a logical next step.

The use of chiral auxiliaries and metal complexes with chiral ligands in transition metal-catalyzed reactions is another important area of exploration. rsc.org For instance, copper-catalyzed asymmetric intramolecular additions have been successfully used to synthesize chiral 2,3-dihydrobenzofuran-3-ol derivatives. rsc.org Adapting these methods to create chiral centers in this compound derivatives could unlock new applications for this compound.

Exploring Novel Non-Clinical Biological Interactions and Chemical Applications

While the clinical applications of many benzofuran (B130515) derivatives are well-documented, the non-clinical biological interactions and novel chemical applications of this compound remain largely unexplored. nih.govresearchgate.netrsc.orgnih.gov

Future research could investigate the potential of this compound as a scaffold for the development of new materials or as a ligand in catalysis. The electronic properties of the benzofuran ring system, modified by the methyl group, may impart unique characteristics that could be exploited in these areas.

In terms of non-clinical biological interactions, in vitro studies could explore the compound's activity against various enzymes or receptors to identify potential leads for further development. nih.gov For example, derivatives of 2,3-dihydrobenzofuran (B1216630) have been investigated as inhibitors of phosphodiesterase 1B (PDE1B). nih.gov Computational screening of this compound against a panel of biological targets could be a starting point for such investigations.

Integration of Sustainable and Green Chemical Synthesis Principles

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. semanticscholar.orggcande.org Future research on the synthesis of this compound will undoubtedly focus on developing more environmentally benign methods.

This includes the use of greener solvents, such as ionic liquids, which can also facilitate catalyst recycling. nih.gov Visible-light-mediated synthesis, as mentioned earlier, is another key green chemistry approach, as it often allows for reactions to be conducted at ambient temperature and without the need for toxic reagents. researchgate.netmdpi.comrsc.orgscilit.com The development of one-pot or tandem reactions that reduce the number of synthetic steps and purification procedures is also a critical aspect of green chemistry that can be applied to the synthesis of this compound. nih.gov

The following table highlights key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the phenol (B47542) precursor. |

| Atom Economy | Designing synthetic routes, such as cycloaddition reactions, that maximize the incorporation of all starting materials into the final product. |

| Use of Safer Solvents and Auxiliaries | Employing water, ionic liquids, or solvent-free conditions. nih.gov |

| Energy Efficiency | Utilizing visible-light photocatalysis or microwave-assisted synthesis to reduce energy consumption. researchgate.netmdpi.com |

| Use of Catalysis | Developing highly efficient and recyclable catalysts, including both metal-based and organocatalysts. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.